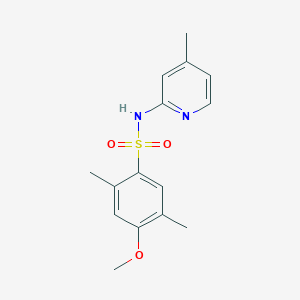

4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPBS is a sulfonamide derivative that has shown promising results in the treatment of various diseases.

Mechanism of Action

Target of Action

The compound 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is structurally similar to Omeprazole . Omeprazole is a known inhibitor of gastric acid secretion . Therefore, it’s likely that this compound also targets the proton pumps in the stomach, specifically the H+/K+ ATPase enzyme system , also known as the gastric proton pump .

Mode of Action

As a proton pump inhibitor, this compound likely works by binding to the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell. This effect leads to the inhibition of both basal and stimulated gastric acid secretion, thereby increasing the pH level in the stomach .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase enzyme system, the compound prevents the final step in the production of gastric acid in the stomach . This action can have downstream effects on other biochemical pathways, particularly those related to digestion and absorption of nutrients.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, we can infer from its structural similarity to Omeprazole. Omeprazole is well absorbed in the stomach and is usually taken orally. It is metabolized in the liver and excreted via the kidneys . The bioavailability of this compound would be influenced by factors such as its formulation, the presence of food in the stomach, and individual patient characteristics.

Result of Action

The primary result of the action of this compound is the reduction of gastric acid secretion in the stomach. This can lead to an increase in gastric pH, relief from acid-related symptoms, and healing of gastric ulcers . On a molecular level, the compound binds to the H+/K+ ATPase enzyme, preventing the transport of protons into the stomach lumen .

Advantages and Limitations for Lab Experiments

4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide also has a long shelf life, which makes it a suitable candidate for long-term experiments. However, 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has some limitations. It is not soluble in water, which can make it difficult to administer in certain experiments. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is also relatively expensive compared to other sulfonamide derivatives.

Future Directions

There are several future directions for the research of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has also shown promise in the treatment of certain cancers, such as breast and lung cancer. Further research is needed to fully understand the mechanism of action of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its potential therapeutic applications.

Conclusion

In conclusion, 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, or 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, is a sulfonamide derivative that has shown potential in the treatment of various diseases. The synthesis of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action involves the inhibition of certain enzymes, such as carbonic anhydrase and metalloproteinases. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential therapeutic applications of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide.

Synthesis Methods

The synthesis of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine in the presence of a base. The resulting 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is obtained as a white crystalline solid with a melting point of 173-175°C.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has also been investigated for its ability to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV).

properties

IUPAC Name |

4-methoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-10-5-6-16-15(7-10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRDAIKLTXVHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)

![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)

![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)

![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)